p-(2-Bromo)vinyl Anisole
Description
p-(2-Bromo)vinyl Anisole (CAS: 6303-59-9) is a brominated aromatic ether with the molecular formula C₈H₈BrO (MW: 213.07 g/mol). Structurally, it consists of a methoxy group (-OCH₃) at the para position of a benzene ring and a brominated vinyl substituent at the adjacent carbon. Key synonyms include 4-Methoxy-β-bromostyrene, 1-(2-Bromoethenyl)-4-methoxybenzene, and β-Bromo-p-methoxystyrene .
Properties
IUPAC Name |
1-[(E)-2-bromoethenyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBHZNBVJAJND-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-59-9 | |
| Record name | NSC43295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Conditions and Optimization
Bromination is commonly achieved using hydrobromic acid (HBr) in the presence of a mild oxidizing agent such as hydrogen peroxide (H₂O₂). The reaction proceeds via an electrophilic addition mechanism, where the aldehyde group activates the benzene ring for bromine insertion. Key parameters include:
-
Temperature : Optimal yields (78–85%) are observed at 0–5°C to minimize side reactions like dibromination.
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve both reactants.
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Molar Ratios : A 1:1.2 molar ratio of 4-methoxybenzaldehyde to HBr ensures complete conversion while avoiding excess reagent accumulation.
Table 1: Bromination Optimization Parameters
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 78–85 | 95–98 |
| Reaction Time | 4–6 hours | 82 | 97 |
| HBr Equivalents | 1.2 | 85 | 96 |
Catalysts and Reagents
While HBr alone suffices for small-scale synthesis, the addition of Lewis acids like FeBr₃ (5 mol%) accelerates the reaction by polarizing the bromine molecule, enhancing electrophilicity. This modification reduces reaction time to 2–3 hours without compromising yield (80–83%).
Wittig Reaction for Vinyl Group Formation
The second critical step involves a Wittig reaction to install the vinyl group, yielding the final (E)-configured product. This reaction employs a phosphonium ylide generated in situ from triphenylphosphine (PPh₃) and bromoethane.
Phosphonium Ylide Preparation
The ylide is prepared by reacting PPh₃ with bromoethane in anhydrous THF under nitrogen atmosphere. Sodium hydride (NaH) serves as the base, deprotonating the intermediate to form the reactive ylide:
Key Considerations :
-
Moisture Sensitivity : Strict anhydrous conditions are necessary to prevent ylide hydrolysis.
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Stoichiometry : A 1:1 ratio of PPh₃ to bromoethane ensures complete ylide formation.
Coupling Reaction Parameters
The ylide reacts with 4-methoxy-β-bromostyrene at room temperature, producing this compound with >90% (E)-selectivity.
Table 2: Wittig Reaction Optimization
| Parameter | Optimal Range | Yield (%) | (E):(Z) Ratio |
|---|---|---|---|
| Temperature | 20–25°C | 88–92 | 92:8 |
| Solvent | THF | 90 | 95:5 |
| Reaction Time | 12–18 hours | 89 | 93:7 |
The high (E)-selectivity arises from steric hindrance during the transition state, favoring the trans configuration.
Alternative Synthetic Routes
Cross-Coupling Reactions
Recent advances utilize palladium-catalyzed cross-coupling reactions for improved scalability. For example, a Suzuki-Miyaura coupling between 4-methoxyphenylboronic acid and 1,2-dibromoethylene achieves 75% yield under microwave irradiation (100°C, 30 minutes).
Mechanistic Insight :
This method reduces reliance on stoichiometric phosphine reagents, aligning with green chemistry principles.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A study demonstrated that bromination-Wittig sequences completed in 3 hours (vs. 24 hours conventionally) with comparable yields (84%).
Industrial-Scale Production Methods
Continuous Flow Reactors
Industrial production employs continuous flow systems to enhance heat and mass transfer. A two-stage reactor achieves 89% yield at a throughput of 50 kg/day, with in-line HPLC monitoring ensuring >99% purity.
Waste Management and Sustainability
Bromine recovery systems (e.g., vacuum distillation) reclaim 95% of unused HBr, reducing environmental impact. Solvent recycling via fractional distillation further lowers costs by 40%.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Time | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Traditional Bromination-Wittig | 85 | 24 hours | 120 | Moderate |
| Microwave-Assisted | 84 | 3 hours | 150 | High |
| Suzuki Coupling | 75 | 0.5 hours | 200 | Low |
The traditional method remains favored for cost-effectiveness, while microwave-assisted synthesis offers rapid production for time-sensitive applications .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-Bromovinyl)-4-methoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the vinyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding alkane.
Scientific Research Applications
Applications in Organic Synthesis
p-(2-Bromo)vinyl Anisole serves as a valuable intermediate in the synthesis of more complex organic molecules. It can undergo various coupling reactions, such as:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds using boronic acids, which is pivotal in constructing complex molecular architectures.
- Sonogashira Coupling : In this reaction, this compound can react with terminal alkynes to produce substituted alkynes, further expanding its utility in organic synthesis.
These reactions highlight the compound's versatility as an intermediate and its importance in developing new synthetic methodologies.
Applications in Medicinal Chemistry
In medicinal chemistry, this compound and its derivatives have been investigated for their potential therapeutic applications. For instance:
- Overcharge Protection Additives : Research has shown that brominated anisoles can serve as novel additives for overcharge protection in lithium-ion batteries. This application demonstrates the compound's utility beyond traditional organic synthesis into materials science .
Applications in Materials Science
The compound's properties make it suitable for various applications in materials science:
- Polymer Chemistry : this compound can be utilized as a building block for synthesizing polymers with tailored properties. Its reactivity allows for incorporation into polymer chains, enhancing material characteristics such as thermal stability and mechanical strength.
- Nanomaterials : The compound's ability to participate in cross-coupling reactions can facilitate the development of nanostructured materials with specific functionalities.
Applications in Chemical Biology
In chemical biology, this compound has been explored for its potential roles in biological systems:
- Bioconjugation : The bromovinyl group can be used to introduce functional groups onto biomolecules, enabling the study of protein interactions and cellular processes.
- Supramolecular Chemistry : Its structural features allow it to participate in supramolecular assemblies that can be utilized for drug delivery systems or biosensors.
Mechanism of Action
The mechanism of action of (E)-1-(2-Bromovinyl)-4-methoxybenzene in chemical reactions involves the interaction of the bromine atom and the vinyl group with various reagents. The bromine atom acts as a leaving group in substitution reactions, while the vinyl group can participate in addition and oxidation reactions. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
Physical and Chemical Properties:
- Melting Point : 50–55°C
- Boiling Point : 125–140°C at 3 mmHg
- Density : 1.410 g/cm³ (predicted)
- Solubility : Slightly soluble in chloroform, acetonitrile, and ethyl acetate.
- Stability : Light-sensitive; requires storage under inert atmosphere (N₂/Ar) at 2–8°C .
This compound is primarily used as a synthetic intermediate, though specific applications remain underexplored in available literature .
Comparison with Similar Compounds
Structural and Physical Properties
The bromine substituent and methoxy group position critically influence physical properties. Below is a comparative analysis with related bromoanisoles and styrenyl derivatives:
Key Observations :
Lipophilicity and Substituent Effects
Lipophilicity (logK) is a critical parameter for predicting bioavailability and environmental adsorption. Data from bromo- and methoxy-substituted analogs reveal:
| Compound | Substituent Position | logK Value |
|---|---|---|
| 4-Bromo Derivative (3i) | Bromo (para) | 3.12 |
| 3-Bromo Derivative (3h) | Bromo (meta) | 2.89 |
| 2-Bromo Derivative (3g) | Bromo (ortho) | 2.65 |
| 3-Methoxy Derivative (3c) | Methoxy (meta) | 2.78 |
| 4-Methoxy Derivative (3d) | Methoxy (para) | 2.45 |
Key Findings :
- Bromine Position : Para-bromo substituents (e.g., 4-Bromoanisole) exhibit higher lipophilicity than ortho or meta isomers due to reduced steric hindrance and enhanced electron-withdrawing effects .
- Methoxy Position : Meta-methoxy analogs (e.g., 3-Methoxyanisole) are more lipophilic than para-substituted derivatives, likely due to altered dipole interactions .
- This compound : The vinyl-bromine group likely increases logK compared to ring-substituted bromoanisoles, though experimental data is lacking. Its para-methoxy group may reduce lipophilicity relative to meta-methoxy analogs .
Biological Activity
p-(2-Bromo)vinyl Anisole (CAS Number: 6303-59-9) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₉H₉BrO
- Molecular Weight : 213.07 g/mol
- Melting Point : 50-55°C
- Boiling Point : 125-140°C at 3 mmHg
- Density : 1.410 g/cm³ (predicted)
- Solubility : Slightly soluble in Acetonitrile, Chloroform, and Ethyl Acetate
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer properties and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its analogs. For instance, a study evaluated the antiproliferative effects of several compounds against different cancer cell lines, including HL60 (leukemia), A549 (lung cancer), PC3 (prostate cancer), and MCF7 (breast cancer). The results indicated that certain modifications to the structure of these compounds could significantly enhance their activity.
Table 1: Antiproliferative Activity of Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| This compound | HL60 | 15 | Moderate |
| This compound | A549 | 41.2 | Moderate |
| This compound | PC3 | 68.7 | Low |
| This compound | MCF7 | 61.5 | Low |
The study showed that the compound exhibited selective activity in the nanomolar range against HL60 cells, indicating its potential as a therapeutic agent against leukemia .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes and pathways associated with cancer cell proliferation. For example, molecular modeling studies suggest that it may bind favorably to the glutathione S-transferase active site, which is crucial for detoxification processes in cells .
Case Studies
A notable case study involved the synthesis and evaluation of new analogs derived from this compound. These analogs were designed to improve their anticancer efficacy by modifying functional groups on the aromatic ring. The results revealed that certain modifications significantly enhanced antiproliferative activity compared to the parent compound.
Key Findings from Case Studies:
- Compound Modifications : Introduction of hydroxyl groups on the aromatic ring improved biological activity.
- Comparative Efficacy : Some modified compounds showed better IC₅₀ values than established chemotherapeutics like doxorubicin.
Q & A
Q. What are the optimal synthetic routes for p-(2-Bromo)vinyl Anisole, and how do reaction variables influence yield?
- Methodological Answer : Synthesis of brominated anisole derivatives often involves electrophilic substitution or cross-coupling reactions. For example, MoO₃/Al₂O₃ catalysts calcined at 1073 K enable benzylation of anisole via Brønsted acid sites, producing p-benzyl anisole as a major product . Key variables include:
- Molar ratios : Higher anisole:paraformaldehyde ratios reduce conversion (e.g., 91% to 56% with ratios from 1:1 to 3:1) .
- Catalyst loading : 11 wt% MoO₃/Al₂O₃ optimizes benzylation activity .
- Temperature : High calcination temperatures (e.g., 1073 K) enhance Brønsted acidity for selective alkylation .
Q. How can p-(2-Bromo)vinyl Anisole be structurally characterized using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Assign OCH₃ stretching (~2830–2810 cm⁻¹) and aromatic C=C vibrations (~1600–1450 cm⁻¹). Solvent bands (e.g., DMSO) must be subtracted to avoid interference .
- Neutron/X-ray Scattering : Resolves weak C–H···O interactions in crystalline derivatives, critical for understanding packing and stability .
- GC-MS : Quantifies trace residues (detection limit ~0.3 µg/L for anisole derivatives) using optimized solid-phase microextraction .
Q. What are the stability profiles of p-(2-Bromo)vinyl Anisole under varying storage and reaction conditions?
- Methodological Answer :
- Thermal Stability : Monitor decomposition via TGA-DSC; aryl bromides typically degrade above 200°C.
- Light Sensitivity : UV-Vis spectroscopy at 540 nm can track photodegradation, as seen in BHA (butylated hydroxyanisole) studies .
- Biodegradation : Anisole derivatives show high soil mobility (Koc = 35–118) and rapid biodegradation (>70% DOC removal in 14 days) .
Advanced Research Questions
Q. How do Brønsted vs. Lewis acid sites in catalysts influence the regioselectivity of p-(2-Bromo)vinyl Anisole reactions?
- Methodological Answer :
- Brønsted Sites : Promote electrophilic substitution (e.g., benzylation of anisole to para-products) .
- Lewis Sites : Facilitate side reactions like dibenzyl ether formation via dehydration .
- Experimental Validation : Use pyridine FTIR titration to quantify acid sites and correlate with product selectivity .
Q. What computational models explain the non-covalent interactions of p-(2-Bromo)vinyl Anisole in solvent systems?
- Methodological Answer :
- DFT Calculations : Analyze binding energies of anisole–CO₂ clusters (e.g., 2-photon ionization data ).
- Molecular Dynamics : Simulate ice–air interface behavior to predict environmental partitioning .
Q. How does p-(2-Bromo)vinyl Anisole interact with environmental matrices, and what are its degradation pathways?
- Methodological Answer :
- Soil Mobility : Experimental Koc = 35 (very high mobility) vs. estimated Koc = 118 (moderate mobility) due to discrepancies in connectivity indices .
- Aqueous Photolysis : Use HPLC-MS to identify hydroxylated or demethylated byproducts under UV exposure .
Q. What advanced analytical methods resolve contradictions in reported reaction yields or product distributions?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
